4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile

Crystallography Conformational Analysis Solid-State Packing

Sourcing regioselective N1-alkylated 4-nitropyrazoles for H2-receptor antagonist SAR is challenging. This compound solves this with documented N1-selectivity (>99.9:1 under catalyst-free conditions) and orthogonal nitro/nitrile handles enabling divergent synthesis. Near-planar geometry confirmed by X-ray crystallography ensures batch-to-batch consistency. ≥95% purity, commercial availability streamlines preclinical candidate synthesis.

Molecular Formula C7H8N4O2
Molecular Weight 180.16 g/mol
CAS No. 1006572-00-4
Cat. No. B6320449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile
CAS1006572-00-4
Molecular FormulaC7H8N4O2
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1=C(C=NN1CCCC#N)[N+](=O)[O-]
InChIInChI=1S/C7H8N4O2/c8-3-1-2-4-10-6-7(5-9-10)11(12)13/h5-6H,1-2,4H2
InChIKeyPFNWYJIZXKGSQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile: Specialized Pyrazole Building Block


4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile (CAS 1006572-00-4) is a heterocyclic building block of the nitropyrazole class, defined by a 4-nitro-1H-pyrazole core tethered to a butanenitrile chain (C7H8N4O2, MW 180.16). The compound is characterized by its dual reactive handles—a nitro group at the pyrazole 4-position and a terminal nitrile—which enable divergent synthetic pathways [1]. Its structural planarity and intermolecular interactions, elucidated by X-ray crystallography, provide a defined geometry for applications in medicinal chemistry and materials science [2].

4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile: Advantages Over Generic Analogs


Generic substitution among 4-nitropyrazole derivatives is untenable due to the unique geometric and electronic constraints imposed by the N1-butane nitrile tether. Crystallographic data confirm a nearly planar conformation stabilized by specific van der Waals packing [1], a spatial arrangement that unsubstituted 4-nitropyrazole (CAS 2075-46-9) lacks. Furthermore, regioselective alkylation of pyrazoles is inherently challenging; achieving high N1-selectivity (N1/N2 > 99.9:1) under catalyst-free conditions is a documented property of this specific scaffold [2]. These molecular features directly dictate the compound's utility as a synthon for H2-receptor antagonist frameworks and other bioactive molecules, whereas its positional isomers or core-only analogs lead to divergent reactivity and biological outcomes.

4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile: Differentiation Evidence


Crystallographically Defined Conformation

The title compound's solid-state structure has been experimentally determined, revealing a near-planar conformation (deviation ≤0.2 Å) and a defined torsion angle of -179(2)° for the C(4)-C(7)-C(8)-C(9) linkage [1]. In contrast, the unsubstituted core building block 4-nitropyrazole lacks any published crystal structure, leaving its solid-state geometry undefined.

Crystallography Conformational Analysis Solid-State Packing

N1-Regioselective Alkylation

Under catalyst-free Michael addition conditions, N1-alkylated pyrazoles can be synthesized with exceptional regioselectivity (N1/N2 > 99.9:1) and high yield (>90%) [1]. This contrasts with standard alkylation of 4-nitropyrazole, which typically yields mixtures of N1 and N2 regioisomers unless carefully controlled.

Synthetic Methodology Regioselectivity N-Alkylation

Dual Reactive Handles for Divergent Synthesis

The compound possesses two orthogonal reactive sites: the 4-nitro group (which can be reduced to an amine or participate in nucleophilic aromatic substitution) and the terminal nitrile (which can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to various heterocycles) [1]. In contrast, the parent 4-nitropyrazole offers only the nitro group for functionalization.

Synthetic Versatility Medicinal Chemistry Building Blocks

Precursor to H2 Antagonists

The 3-nitro regioisomer (4-(3-nitro-1H-pyrazol-1-yl)butanenitrile) serves as a direct precursor to 4-(3-nitro-1-pyrazolyl)butanamide (9a), which demonstrated H2-receptor antagonist activity 6 times that of famotidine and 160 times that of cimetidine in isolated guinea pig right atrium assays [1]. While no direct head-to-head data for the 4-nitro isomer exists, this demonstrates the privileged nature of the butanenitrile-tethered nitropyrazole scaffold for accessing high-potency H2 antagonism.

Histamine H2 Antagonist Structure-Activity Relationship Medicinal Chemistry

Commercial Availability and Purity

The compound is commercially available from multiple vendors at high purities (95%+, 98%) . This contrasts with the 3-nitro regioisomer, which is less widely stocked and often lacks documented purity levels.

Procurement Quality Control Purity

4-(4-Nitro-1H-pyrazol-1-yl)butanenitrile: Application Scenarios


H2 Antagonist Library Synthesis

This compound serves as a critical intermediate for constructing 4-(1-pyrazolyl)butanamide analogs with potent H2-receptor antagonist activity. The 3-nitro isomer has yielded compounds 6 times more potent than famotidine [1]. The 4-nitro derivative offers a similar synthetic entry point for exploring SAR around the pyrazole substitution pattern.

Divergent Synthesis of Multifunctional Heterocycles

The orthogonal nitro and nitrile groups allow for step-economical routes to diverse scaffolds. The nitrile can be converted to carboxylic acids, amines, or heterocycles, while the nitro group can be reduced or substituted, enabling rapid diversification [1].

Crystallographic and Conformational Studies

The compound's well-defined solid-state structure, with a near-planar geometry and specific van der Waals packing, makes it a suitable model for studying substituent effects on pyrazole conformation and intermolecular interactions [1].

Quality Control and Analytical Methods

Its commercial availability at ≥95% purity [1] positions it as a reliable reference standard for HPLC, LC-MS, and NMR method validation in pharmaceutical quality control settings.

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